Tetraacetylribofuranose

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O9 |

|---|---|

Molecular Weight |

318.28 g/mol |

IUPAC Name |

[(2R,3S,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12?,13-/m1/s1 |

InChI Key |

IHNHAHWGVLXCCI-ZGVCCVRISA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H](C([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose (CAS 13035-61-5)

[1][2][3][4][5]

Executive Summary

1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose (CAS 13035-61-5) is the pre-eminent carbohydrate scaffold used in the industrial and research-scale synthesis of nucleoside analogues.[1][2] Its significance lies in its C2-O-acetyl moiety, which exerts powerful stereochemical control via neighboring group participation (NGP), ensuring the exclusive formation of biologically active

Chemical Identity & Physicochemical Specifications[2][4][5][6][7][8][9][10][11]

The

Table 1: Physicochemical Profile

| Property | Specification |

| Chemical Name | 1,2,3,5-Tetra-O-acetyl- |

| CAS Number | 13035-61-5 |

| Molecular Formula | |

| Molecular Weight | 318.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 81 – 83 °C |

| Optical Rotation | |

| Solubility | Soluble in chloroform, ethyl acetate, DCM; slightly soluble in methanol; insoluble in water.[1][2][3][4] |

| Stereochemistry |

Synthesis & Production Logic

The industrial synthesis of CAS 13035-61-5 typically proceeds from D-ribose.[5] The transformation is not merely a protection step but a stereoselective operation designed to maximize the yield of the

Mechanistic Workflow

-

Acetylation: D-Ribose is treated with acetic anhydride (

) in pyridine or using an acidic catalyst ( -

Anomeric Equilibration: While acetylation initially produces a mixture of

and -

Purification: The crude product is recrystallized to isolate the pure

-anomer, removing the oily

Expert Insight: The purity of the

-anomer in the starting material is often debated. While the Vorbrüggen coupling proceeds via an oxocarbenium intermediate that scrambles C1 stereochemistry, starting with a crystalline, high-purity-anomer ensures accurate stoichiometry and simplifies the impurity profile of the final drug substance.

Core Application: Vorbrüggen Glycosylation[13][14]

The primary utility of 1,2,3,5-Tetra-O-acetyl-

Mechanism: Neighboring Group Participation (NGP)

The reaction relies on the "Baker's Trans Rule." The acetyl group at C2 is crucial.

-

Activation: A Lewis acid (TMSOTf,

) complexes with the C1-acetate, facilitating its departure. -

Acyloxonium Formation: The carbonyl oxygen of the C2-acetyl group attacks the cationic C1 center from the bottom (alpha) face. This forms a stable five-membered acyloxonium ion.

-

Stereoselective Attack: The bulky acyloxonium ring blocks the alpha face. The incoming silylated nucleobase is forced to attack C1 from the top (beta) face.

-

Result: Exclusive formation of the 1,2-trans nucleoside (

-anomer).

Visualization: Stereoselective Pathway

The following diagram illustrates the mechanistic causality of the

Caption: Mechanism of Vorbrüggen coupling showing Neighboring Group Participation (NGP) by the C2-acetyl group, ensuring beta-selectivity.

Standard Experimental Protocol (Bench Scale)

Reagents: CAS 13035-61-5 (1.0 eq), Nucleobase (1.1 eq), BSA (N,O-Bis(trimethylsilyl)acetamide, 2.5 eq), TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 1.1 eq), Anhydrous Acetonitrile (

-

Silylation: Suspend the nucleobase in anhydrous

under Argon. Add BSA and stir at 60°C until a clear solution forms (silylation complete). -

Coupling: Cool to 0°C. Add 1,2,3,5-Tetra-O-acetyl-

-D-ribofuranose (dissolved in minimal -

Activation: Dropwise add TMSOTf. The reaction is often exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) or heat to 60-80°C depending on base reactivity. Monitor by TLC/HPLC.

-

Workup: Quench with saturated

. Extract with DCM. The product is the tri-acetylated nucleoside.[5]

Analytical Characterization

Validating the identity of CAS 13035-61-5 requires confirming the anomeric configuration.

Nuclear Magnetic Resonance ( -NMR)

The anomeric proton (H-1) is the diagnostic signal.

-

Solvent:

-

H-1 Signal:

6.16 ppm (singlet).-

Note: The

-anomer typically appears as a singlet or doublet with a very small coupling constant (

-

-

Other Signals: Acetyl methyl groups appear as four singlets around

2.0 – 2.15 ppm.

HPLC Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

-

Mobile Phase: Water/Acetonitrile Gradient (0.1% Formic Acid).

-

Detection: UV is weak (only carbonyl absorption at ~210 nm) or Refractive Index (RI) / ELSD must be used as the molecule lacks a strong chromophore.

Stability, Storage & Safety

Stability Profile

-

Hydrolysis Risk: The acetyl groups are susceptible to hydrolysis in the presence of moisture and strong acids/bases.

-

Anomerization: In solution, especially in the presence of acid traces, the

-anomer can equilibrate to the

Handling Recommendations

-

Storage: Store at 2–8°C in a tightly sealed container. Desiccate to prevent moisture absorption.

-

Safety: Classified as a combustible solid. Standard PPE (gloves, goggles) is required. It is generally considered non-toxic but can be an irritant to the respiratory tract.

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[3]

-

Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

-

PubChem. (n.d.).[4] beta-D-Ribofuranose 1,2,3,5-tetraacetate (CAS 13035-61-5).[1][2][7][3][8] National Library of Medicine.

-

Sigma-Aldrich. (n.d.). beta-D-Ribofuranose 1,2,3,5-tetraacetate Product Specification. Merck KGaA.

- Guthrie, R. D., & Smith, J. N. (1960). The Chemistry of the Carbohydrates. Nature, 188, 1063.

Sources

- 1. usbio.net [usbio.net]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose: Synthesis, Characterization, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, a pivotal intermediate in nucleoside chemistry. Moving beyond a simple recitation of facts, this document delves into the causality behind the synthetic and analytical methodologies, offering insights to empower researchers in their own work.

Core Molecular Attributes of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a fully protected derivative of D-ribose, a sugar that forms the backbone of RNA. The acetylation of its hydroxyl groups renders it more soluble in organic solvents and serves as a crucial protecting group strategy in the synthesis of various nucleoside analogues with potential therapeutic applications.[1][2]

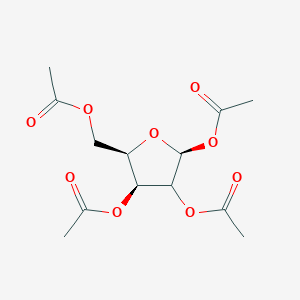

Chemical Structure and Stereochemistry

The structure consists of a five-membered furanose ring with acetyl groups protecting the hydroxyls at positions 1, 2, 3, and 5. The "β" designation indicates that the acetyl group at the anomeric carbon (C1) is oriented in the "up" position, on the same side as the C4 substituent. This stereochemistry is critical for the subsequent synthesis of biologically active β-nucleosides.

IUPAC Name: [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

Molecular Formula and Weight

The molecular formula of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is C₁₃H₁₈O₉. This gives it a molecular weight of approximately 318.28 g/mol .[3]

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₉ |

| Molecular Weight | 318.28 g/mol [3] |

| CAS Number | 13035-61-5 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in chloroform[4]; sparingly soluble in methanol.[3] |

| Melting Point | 80-82 °C[3] |

Synthesis of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

The most common and efficient method for the synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is the direct acetylation of D-ribose using acetic anhydride with pyridine as a catalyst and solvent.

The "Why" Behind the Method: Mechanism of Acetylation

The acetylation of the hydroxyl groups of D-ribose with acetic anhydride is facilitated by pyridine, which plays a dual role in the reaction.[5]

-

Base Catalyst: Pyridine acts as a base to deprotonate the hydroxyl groups of the ribose, increasing their nucleophilicity. This makes the oxygen atom a more potent nucleophile, ready to attack the electrophilic carbonyl carbon of the acetic anhydride.[5][6]

-

Acid Scavenger: The reaction produces acetic acid as a byproduct. Pyridine, being a base, neutralizes the acetic acid, forming pyridinium acetate. This prevents the buildup of acid in the reaction mixture, which could potentially lead to unwanted side reactions or degradation of the product. By removing the acetic acid, the equilibrium of the reaction is also shifted towards the formation of the acetylated product.[5]

Caption: Mechanism of Pyridine-Catalyzed Acetylation.

Experimental Protocol: Synthesis

This protocol is a robust method for the gram-scale synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.

Materials:

-

D-ribose

-

Acetic Anhydride (Ac₂O)

-

Pyridine, anhydrous

-

Toluene

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve D-ribose (1.0 equivalent) in anhydrous pyridine (2-10 mL per mmol of ribose).

-

Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (5.0 equivalents, to ensure all four hydroxyl groups are acetylated) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol (MeOH) to consume any remaining acetic anhydride.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.

-

Dilute the residue with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Caption: Synthesis Workflow for Tetraacetylribofuranose.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying the crude product based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solvent.

Choosing the Right Solvent

The choice of solvent is critical for a successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound well at an elevated temperature.

-

Not react with the compound.

-

Be volatile enough to be easily removed from the purified crystals.

For 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, a common and effective solvent system for recrystallization is a mixture of ethanol and water .

Experimental Protocol: Purification

-

Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.

-

Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Characterization of 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

Unequivocal characterization of the synthesized product is essential to confirm its identity and purity. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the ribofuranose ring and the methyl protons of the four acetyl groups. The anomeric proton (H-1) is typically found downfield and its coupling constant can help confirm the β-configuration. The integration of the signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show signals for each of the 13 unique carbon atoms in the molecule. The carbonyl carbons of the acetyl groups will appear significantly downfield.

While specific peak assignments can vary slightly based on the solvent and instrument, the overall pattern of signals provides a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

In a typical mass spectrum of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, the molecular ion peak [M]⁺ may be observed, but it is often weak or absent. More commonly, fragment ions resulting from the loss of acetyl groups or other neutral fragments will be prominent. The fragmentation pattern of acetylated sugars can be complex, but it provides valuable information for confirming the structure.[7][8][9]

Conclusion

This guide has provided an in-depth look at the chemical structure, synthesis, purification, and characterization of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. By understanding the principles behind the experimental procedures, researchers can more effectively utilize this important building block in the synthesis of novel nucleoside-based therapeutics and research tools.

References

-

Prome, J. C., & Puzo, G. (1978). Mass spectrometry of acylated sugars as trimethylsilyl ether derivatives. A way for location of long chain fatty acyl groups. Biomedical mass spectrometry, 5(2), 146–152. [Link]

-

Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. [Link]

-

Filo. (2025). Pyridine as Catalyst and Solvent in Estimation of Hydroxyl Group. [Link]

-

Harvey, D. J. (2011). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 22(3), 546–557. [Link]

-

Schenck, G. O. (1955). QUANTITATIVE ACID-CATALYZED ACETYLATION. Iowa State University Digital Repository. [Link]

-

Sárossy, Z., Plackett, D., & Egsgaard, H. (2012). Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides. Analytical and bioanalytical chemistry, 403(7), 1923–1930. [Link]

-

ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?[Link]

-

Butler, A. R., & Gold, V. (1961). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 2212-2217. [Link]

-

PubChem. (n.d.). 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. [Link]

-

PubChem. (n.d.). 1,2,3,5-Tetra-O-acetyl-b-L-ribofuranose. [Link]

-

Kamerling, J. P., Vliegenthart, J. F. G., & Vink, J. (1975). Mass spectrometry of carbohydrates. Biochemical Society Transactions, 3(4), 460-463. [Link]

-

ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl...[Link]

- Google Patents. (n.d.). Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 13035-61-5: β-D-Ribofuranose, 1,2,3,5-tetraacetate [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Pyridine as Catalyst and Solvent in Estimation of Hydroxyl Group Explain.. [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry of acylated sugars as trimethylsilyl ether derivatives. A way for location of long chain fatty acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TARO)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in Nucleoside Analogue Synthesis

1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TARO) is a critical starting material in the synthesis of a wide array of nucleoside analogues, which form the backbone of many antiviral and anticancer therapies.[1] The precise stereochemistry and purity of this fully protected ribofuranose derivative are paramount to the successful and efficient production of active pharmaceutical ingredients (APIs). However, the inherent chemical nature of TARO presents unique stability challenges during storage and handling. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability profile of TARO, outlining the primary degradation pathways, recommended storage conditions, and robust analytical methodologies for monitoring its integrity. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure the reliable use of TARO in pharmaceutical development.

The Chemical Landscape of TARO: Understanding Inherent Instabilities

The structure of TARO, a furanose ring fully esterified with acetyl groups, renders it susceptible to two principal degradation pathways: hydrolysis and anomerization.

Hydrolysis: The Cleavage of Acetyl Groups

The ester linkages in TARO are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. This process involves the cleavage of one or more acetyl groups to yield partially deacetylated ribofuranose derivatives and acetic acid.[2] Enzymatic hydrolysis, for instance by lipases, can also selectively remove acetyl groups.[3] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture. Even trace amounts of acidic or basic impurities can accelerate this degradation, leading to a decrease in the purity of TARO and the introduction of process-related impurities in subsequent synthetic steps.

Anomerization: The Interconversion of Stereoisomers

The anomeric carbon (C1) of TARO is stereochemically labile. Anomerization is the process by which the β-anomer can convert to the α-anomer, and vice versa, until an equilibrium is reached. This process can be catalyzed by Lewis acids or protic acids.[4] The presence of acidic impurities or incompatible excipients can promote anomerization, altering the desired stereochemical purity of the starting material. Since the biological activity of nucleoside analogues is often highly dependent on the stereochemistry at the anomeric center, controlling anomerization is critical.

Degradation Pathways and Their Implications

The degradation of TARO not only reduces the yield of the desired product but also introduces impurities that can be difficult to separate and may have their own pharmacological or toxicological profiles.

dot

Caption: Key degradation pathways of TARO.

Best Practices for Storage and Handling to Ensure Long-Term Stability

To mitigate the risks of degradation, stringent storage and handling protocols are essential. The primary goal is to control the environmental factors that accelerate hydrolysis and anomerization.

Recommended Storage Conditions

Based on supplier recommendations and the chemical nature of acetylated sugars, the following storage conditions are advised to ensure the long-term stability of TARO:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[5] | Reduces the rate of chemical reactions, including hydrolysis and anomerization. |

| Humidity | Store in a dry environment with a desiccant. | Minimizes the availability of water for hydrolysis. |

| Light | Protect from light. | While not the primary degradation pathway, photolytic degradation can occur over extended periods. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and minimizes contact with atmospheric moisture. |

Handling Procedures

-

Inert Atmosphere: When handling TARO, especially for extended periods, it is advisable to work under an inert atmosphere to minimize exposure to moisture and oxygen.

-

Avoid Contaminants: Ensure all glassware and spatulas are scrupulously dry and free of acidic or basic residues.

-

Minimize Exposure: Only remove the required amount of material from the main container and securely reseal the container immediately after use.

Analytical Methodologies for Stability Assessment

A robust analytical program is crucial for monitoring the purity and stability of TARO throughout its shelf life. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. Such a method must be able to separate the intact TARO from its potential degradation products and synthesis-related impurities.

Experimental Protocol: HPLC Analysis of TARO

-

Column: A reverse-phase column with low silanol activity, such as a Newcrom R1, is suitable for this separation.[6]

-

Mobile Phase: A simple mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be employed.[6] The gradient can be optimized to achieve baseline separation of the anomers and any deacetylated impurities.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for acetylated sugars which lack a strong chromophore.

-

Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are a key component of this validation.

dot

Caption: A typical workflow for HPLC analysis of TARO.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of TARO and its degradation products.[7]

-

¹H NMR: Can be used to determine the anomeric configuration (β-anomer typically shows a doublet for the anomeric proton around 6.17 ppm in CDCl₃) and to quantify the relative amounts of α and β anomers. The appearance of new signals in the acetyl region (around 2.0-2.2 ppm) or shifts in the sugar ring protons can indicate deacetylation or other structural changes.

-

¹³C NMR: Provides detailed information about the carbon skeleton and can confirm the identity of degradation products.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective technique for routine monitoring of reaction progress and for a quick assessment of purity.[8]

Experimental Protocol: TLC Analysis of TARO

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate) is commonly used. The ratio can be adjusted to achieve good separation. For instance, a 1:1 mixture of hexanes and ethyl acetate often provides good resolution.

-

Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent, such as a p-anisaldehyde solution followed by heating.[9] Different degradation products will likely have different Rf values.

Forced Degradation Studies: Proactively Identifying Potential Liabilities

Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to identify the likely degradation products of a drug substance and to establish the stability-indicating nature of analytical methods.[10] While specific forced degradation studies on TARO are not extensively published, a general approach based on ICH guidelines can be applied.[11]

Protocol for Forced Degradation of TARO

-

Acid Hydrolysis: Treat a solution of TARO in a suitable solvent (e.g., acetonitrile/water) with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of TARO with a dilute base (e.g., 0.1 M NaOH) under similar conditions as acid hydrolysis.

-

Oxidative Degradation: Expose a solution of TARO to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature.

-

Thermal Degradation: Store solid TARO at an elevated temperature (e.g., 80°C) for an extended period.

-

Photostability: Expose solid or a solution of TARO to light of a specified intensity and duration, as per ICH Q1B guidelines.

For each condition, samples should be taken at various time points and analyzed by the validated stability-indicating HPLC method to track the formation of degradation products. The goal is to achieve a target degradation of 5-20%.[11]

The Impact of Synthesis Impurities on Stability

Impurities introduced during the synthesis of TARO can significantly impact its stability.[12] For example, residual acidic or basic catalysts can accelerate hydrolysis and anomerization.[13] Therefore, a thorough understanding of the synthetic route and potential by-products is crucial for controlling the stability of the final product. The synthesis of TARO often involves the acetylation of D-ribose, which can result in a mixture of anomers and other acetylated species that need to be carefully controlled and monitored.[14][15]

Conclusion: A Proactive Approach to Ensuring TARO Stability

The stability of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is a critical quality attribute that directly impacts the efficiency and reliability of nucleoside analogue synthesis. A comprehensive understanding of its degradation pathways—primarily hydrolysis and anomerization—is essential for developing effective control strategies. By implementing stringent storage and handling protocols, employing robust analytical methods for stability monitoring, and conducting thorough forced degradation studies, researchers and drug development professionals can ensure the integrity of this vital pharmaceutical intermediate. A proactive and data-driven approach to stability assessment will ultimately contribute to the development of safe and effective medicines.

References

-

PubChem. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. Available from: [Link]

- Lemieux, R. U., & Brice, C. (1956). MECHANISMS FOR THE REACTIONS OF THE ANOMERIC TETRA-O-ACETYL-D-GLUCOPYRANOSYL BROMIDES WITH PYRIDINE AND 2-PYRIDONE. Canadian Journal of Chemistry, 34(7), 1006-1016.

- Wolfe, J. F., Huitric, A. C., & Gannon, W. F. (2008). Optimized two-dimensional thin layer chromatography to monitor the intracellular concentration of acetyl phosphate and other small phosphorylated molecules. Journal of visualized experiments : JoVE, (13), 731.

-

SIELC Technologies. Separation of 1,2,3,5-Tetraacetyl-.-d-ribofuranose on Newcrom R1 HPLC column. Available from: [Link]

-

ResearchGate. How can one remove an acetyl protecting group from an acetylated sugar?. Available from: [Link]

-

Shimadzu Chemistry & Diagnostics. 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose. Available from: [Link]

-

Washington State University. Monitoring Reactions by TLC. Available from: [Link]

-

European Medicines Agency. Stability testing of existing active substances and related finished products. Available from: [Link]

-

Velev, V. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

National Pharmaceutical Regulatory Agency. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Available from: [Link]

- Bourdon, B., Bernard, C., & Golebiowski, J. (2012). Investigation of acetyl migrations in furanosides. Beilstein journal of organic chemistry, 8, 1856–1862.

- Hii, K. K., & Macquarrie, D. J. (2023). Biomass Deacetylation at Moderate Solid Loading Improves Sugar Recovery and Succinic Acid Production.

- Georgelin, T., Jaber, M., & Lambert, J. F. (2015). Stabilization of ribofuranose by a mineral surface.

- Google Patents. Process for producing a ribofuranose.

- Wang, Y. F., & Wong, C. H. (2004). A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic deacetylation. Tetrahedron letters, 45(18), 3627-3629.

- Zhang, H., et al. (2012). Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose.

-

ResearchGate. Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process. Available from: [Link]

- Robyt, J. F. (1998). Separation and detection of sugars and alditols on thin layer chromatograms.

- Sorg, B., Hull, W. E., Kliem, H. C., Mier, W., & Wiessler, M. (2005). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives.

- Al-Kinani, A. A., et al. (2025). Excipients in drug delivery systems: A comprehensive review of approved inactive ingredients for human ophthalmic formulations. Journal of Controlled Release, 381, 114-136.

- Singh, S., & Singh, S. (2013). Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical Sciences and Research, 4(3), 910-924.

-

EPFL. TLC Visualization Reagents. Available from: [Link]

- Wei, H., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 476-487.

-

Scribd. Impurity and Stability Studies Overview. Available from: [Link]

- Chen, M., et al. (2015). Improving Sugar Yields and Reducing Enzyme Loadings in the Deacetylation and Mechanical Refining (DMR) Process through Multistage Disk and Szego Refining and Corresponding Techno-Economic Analysis. ACS Sustainable Chemistry & Engineering, 3(11), 2846-2854.

- Google Patents. Pharmaceutical formulations useful for inhibiting acid secretion and methods for making and using them.

-

Creative Biolabs. Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Available from: [Link]

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 81(23), 11791-11815.

- Dhangar, K. R., et al. (2016). Impurities in New Drug Substances, Products and new dosage form: A Complete Review. Journal of the Chilean Chemical Society, 61(1), 2816-2825.

- Willför, S., et al. (2018). Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a N -Glycan from Spruce Galactoglucomannan. ChemistryOpen, 7(10), 794-802.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. usbio.net [usbio.net]

- 6. Separation of 1,2,3,5-Tetraacetyl-.-d-ribofuranose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 9. epfl.ch [epfl.ch]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. scribd.com [scribd.com]

- 13. jcchems.com [jcchems.com]

- 14. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 15. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]

beta-D-ribofuranose 1,2,3,5-tetraacetate safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of β-D-Ribofuranose 1,2,3,5-Tetraacetate

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for β-D-ribofuranose 1,2,3,5-tetraacetate (CAS No. 13035-61-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and explain the causality behind established safety protocols. Its purpose is to ensure that this valuable synthetic intermediate is handled with the highest degree of safety and scientific integrity.

β-D-Ribofuranose 1,2,3,5-tetraacetate is an acetylated derivative of D-ribose, a key sugar in biological systems. The presence of acetyl protecting groups on the hydroxyl functionalities enhances the compound's stability and solubility in organic solvents, making it a crucial building block in the synthesis of nucleosides, nucleotides, and other complex carbohydrates.[1] Its primary application lies in glycosylation reactions, where it serves as a donor for the ribofuranosyl moiety.[1][2][3] Understanding its properties is fundamental to its safe and effective use in the laboratory.

Chapter 1: Physicochemical Profile and Chemical Identity

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate storage conditions, solvent choices, and appropriate handling techniques. For instance, knowing the compound is a crystalline powder that does not mix well with water informs both spill cleanup procedures and its use in non-aqueous reaction media.[2]

Table 1: Key Physicochemical Properties of β-D-Ribofuranose 1,2,3,5-Tetraacetate

| Property | Value | Source(s) |

| CAS Number | 13035-61-5 | [4][5][6][7] |

| Molecular Formula | C₁₃H₁₈O₉ | [4][5][6][7] |

| Molecular Weight | 318.28 g/mol | [3][4][8] |

| Appearance | White to off-white crystalline powder | [1][2][7] |

| Melting Point | 81-83 °C | [1][8] |

| Solubility | Soluble in chloroform; slightly soluble in methanol; does not mix well with water. | [2][3] |

| IUPAC Name | [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | [4] |

Chapter 2: Hazard Assessment and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, data for specialized research chemicals can sometimes be incomplete or varied.

Aggregated GHS information indicates that β-D-ribofuranose 1,2,3,5-tetraacetate does not meet the criteria for a hazardous substance in the majority of notifications.[4] For example, multiple suppliers state that based on available data, the classification criteria for physical and health hazards are not met.[6][7]

However, it is crucial to note that a minority of reports (approximately 27%) do classify the compound with the following hazard statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Expert Insight: This discrepancy does not necessarily represent a contradiction but rather reflects the different data sets available to various suppliers. From a risk management perspective, the most prudent approach is to adopt the more conservative classification. The absence of comprehensive toxicological data[2] mandates that the compound should be handled as if it were potentially irritating to the skin and eyes. This aligns with the fundamental principle of laboratory safety: treat all chemicals with respect and minimize exposure regardless of their formal hazard classification.

Chapter 3: Exposure Control and Personal Protective Equipment (PPE)

The core principle of exposure control in a laboratory setting is to use a hierarchy of controls. This begins with engineering controls, is followed by administrative controls, and finally relies on Personal Protective Equipment (PPE).

Engineering Controls

Even for a substance with a low hazard profile, proper ventilation is key.

-

Laboratory Use: Always handle β-D-ribofuranose 1,2,3,5-tetraacetate in a well-ventilated area.[6] A standard laboratory fume hood is recommended, especially when handling quantities that could generate airborne dust. This prevents inhalation and keeps the powder contained.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense. The following protocol is a self-validating system for ensuring user protection.

-

Eye Protection: Wear safety glasses with side shields (conforming to European Standard EN 166 or OSHA 29 CFR 1910.133).[6][9] This is non-negotiable, as even non-irritating powders can cause mechanical irritation or slight abrasive damage to the eye.[2]

-

Hand Protection: Use protective gloves, such as nitrile rubber.[6][7] Before use, always inspect gloves for any signs of degradation or puncture. It is critical to observe the breakthrough time and permeability data provided by the glove manufacturer to ensure suitability for the task and duration.

-

Skin and Body Protection: Wear a long-sleeved lab coat to prevent incidental skin contact.[6][7] Open cuts or abraded skin should never be exposed to any chemical, as this can provide a direct route for entry into the bloodstream.[2]

-

Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not required.[7][9] However, in situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[6][7]

Chapter 4: Safe Handling, Storage, and Incompatibility

Proper handling and storage are critical for maintaining the chemical's integrity and ensuring a safe laboratory environment.

Handling Protocols

-

Avoid all unnecessary personal contact.[2]

-

Use dry clean-up procedures and avoid generating dust when handling the powder.[2]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

Storage Protocols

-

Condition: Store in a cool, dry, and well-ventilated place.[6][9]

-

Container: Keep the container tightly closed to prevent moisture absorption, which can lead to clumping and degradation.[6][9][10]

-

Rationale: As a sugar acetate, the compound is susceptible to hydrolysis in the presence of moisture. Proper storage in a desiccated environment preserves its chemical purity for use in sensitive synthetic reactions.

Chemical Incompatibility

-

Oxidizing Agents: The primary incompatibility is with strong oxidizing agents (e.g., nitrates, perchlorates, strong acids).[2][6]

-

Causality: Mixing organic compounds, like this sugar derivative, with strong oxidizers can create a risk of a rapid exothermic reaction, potentially leading to ignition or explosion.[2] This is a fundamental principle of chemical safety.

Chapter 5: Emergency Procedures and First Aid

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Response Protocol

For a minor spill of β-D-Ribofuranose 1,2,3,5-tetraacetate powder, the following workflow should be enacted.

Caption: Workflow for Minor Spill Cleanup.

For a major spill, personnel should evacuate the area and alert emergency responders.[2]

First-Aid Measures

The following first-aid measures are based on established SDS guidelines.

-

Inhalation: If dust is inhaled, move the person to fresh air. Encourage the patient to blow their nose to clear the breathing passage. If irritation or discomfort persists, seek medical attention.[2]

-

Skin Contact: Remove contaminated clothing. Flush skin and hair with running water and soap if available. If irritation occurs, seek medical attention.[2][7][9]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.[7][9]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, have them drink plenty of water. Seek immediate medical assistance.[2][7][9] While not classified as "harmful by ingestion," it may still cause gastrointestinal discomfort.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), foam, or water spray.[2][5][7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO₂).[2][6]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Chapter 6: Stability, Reactivity, and Disposal

Reactivity and Stability Profile

-

Stability: The product is considered stable under recommended storage conditions.[2]

-

Hazardous Reactions: Hazardous polymerization will not occur.[2] As noted, avoid contact with strong oxidizing agents.[6]

-

Conditions to Avoid: No specific conditions to avoid are listed beyond incompatibility and improper storage.

Disposal Protocol

Chemical waste disposal is strictly regulated.

-

Guideline: All waste, including spilled material and contaminated items, must be handled and disposed of in accordance with local, state, and federal regulations.[2]

-

Procedure: Place waste in a clean, dry, sealable, and properly labeled container for disposal by a licensed professional waste disposal service.[2] Do not dispose of it via sanitary sewers.

Conclusion

β-D-Ribofuranose 1,2,3,5-tetraacetate is a compound with a generally low hazard profile, making it a workhorse reagent in carbohydrate chemistry and drug discovery. However, its status as a fine chemical powder with limited toxicological data necessitates a conservative and diligent approach to safety. By understanding its physicochemical properties, adhering to a robust PPE protocol, implementing proper handling and storage techniques, and being prepared for emergencies, researchers can confidently and safely leverage this compound to advance their scientific goals.

References

-

1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064. PubChem, National Center for Biotechnology Information. [Link]

-

MSDS - β-D-Ribofuranose 1,2,3,5-Tetraacetate. KM Pharma Solution Private Limited. [Link]

-

SAFETY DATA SHEET - ß-D-Ribofuranose 1,2,3,5-tetraacetate. Fisher Scientific. [Link]

-

Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. ACS Publications. [Link]

-

Techniques for Long Term Storage of Sugar. Indiana Sugars. [Link]

Sources

- 1. beta-D-Ribofuranose 1,2,3,5-tetraacetate | 13035-61-5 [chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. usbio.net [usbio.net]

- 4. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kmpharma.in [kmpharma.in]

- 6. fishersci.at [fishersci.at]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. b- D -Ribofuranose 1,2,3,5-tetraacetate 98 13035-61-5 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Techniques for Long Term Storage of Sugar | Sugars [sugars.com]

Technical Deep Dive: 1,2,3,5-Tetra-O-acetyl-D-ribofuranose in Nucleoside Synthesis

Topic: Common Synonyms for Tetraacetylribofuranose in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of antiviral and antineoplastic drug development, 1,2,3,5-Tetra-O-acetyl-D-ribofuranose serves as the premier glycosyl donor. While its IUPAC nomenclature is precise, the compound is traded and cited under a variety of synonyms and abbreviations that can obscure its specific stereochemical utility.

This guide decodes the nomenclature matrix of this critical reagent, provides a self-validating synthesis protocol, and details its mechanistic role in the Vorbrüggen coupling reaction—the industry standard for nucleoside synthesis.

Nomenclature Matrix & Synonyms

Accurate sourcing requires navigating a web of "synonyms" that often denote varying degrees of anomeric purity. In organic synthesis, the

Table 1: Identity & Synonym Reference

| Category | Synonym / Identifier | Technical Context |

| Common Name | Most common catalog name.[1] | |

| Acronym | TAR / | Frequently used in lab notebooks and internal batch records. |

| IUPAC | [(2R,3R,4R,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | Formal nomenclature; rarely used in procurement. |

| CAS (Pure | 13035-61-5 | The specific identifier for the crystalline |

| CAS (Mixture) | 4132-28-9 | Refers to the |

| Trade/Catalog | Tetraacetylribose | Generic term; requires Certificate of Analysis (CoA) verification for anomeric ratio. |

| Legacy | NSC 18738 | National Service Center number (NCI database). |

Technical Specification & Quality Control

Before initiating synthesis, the reagent must be characterized to ensure anomeric integrity. The distinction between

Anomeric Distinction via NMR

The coupling constant (

-

-Anomer (Desired):

-

Signal: Appears as a singlet or a very narrow doublet.

-

Value:

-

-

-Anomer (Impurity):

-

Signal: Appears as a clear doublet .

-

Value:

-

Experimental Protocol: Synthesis of -TAR

While commercially available, in-house preparation of 1,2,3,5-Tetra-O-acetyl-

Reagents

-

D-Ribose: 50.0 g (333 mmol)

-

Pyridine: 100 mL (Solvent/Base)[2]

-

Acetic Anhydride (

): 150 mL (Acetylating agent) -

Ethanol (EtOH): For recrystallization

Step-by-Step Methodology

-

Solubilization: In a 1L round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve D-Ribose (50.0 g) in dry pyridine (100 mL). Note: The reaction is exothermic; cool to

C in an ice bath if necessary. -

Acetylation: Add Acetic Anhydride (150 mL) dropwise via an addition funnel over 30 minutes. Maintain temperature

C. -

Reaction: Allow the mixture to stir at Room Temperature (RT) for 12–16 hours. TLC (EtOAc/Hexane 1:1) should show complete consumption of starting material (

). -

Quench: Pour the reaction mixture slowly into 1L of ice-water with vigorous stirring. The product may oil out initially.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM,

mL). -

Wash: Wash combined organics with:

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo to a thick syrup. -

Crystallization (Critical Step): Dissolve the syrup in warm Ethanol (~150 mL). Allow to cool slowly to RT, then refrigerate at

C overnight. The -

Filtration: Filter the crystals and wash with cold EtOH.

-

Yield: ~70–80 g (65–75%).

-

Melting Point: 80–82°C (Literature value for pure

).

-

Application: The Vorbrüggen Coupling Mechanism

The primary utility of tetraacetylribofuranose is in the Vorbrüggen Reaction , where it acts as the electrophilic sugar donor. This reaction relies on Neighboring Group Participation (NGP) to enforce stereochemistry.

Mechanism Logic[3][4]

-

Activation: A Lewis Acid (e.g., TMSOTf) activates the C1-acetate, creating an oxocarbenium ion.

-

Stabilization (NGP): The carbonyl oxygen of the C2-acetate attacks the C1 cationic center from the bottom (

-face), forming a stable acyloxonium ion . -

Nucleophilic Attack: The silylated base (e.g., Bis-TMS-Uracil) attacks C1 from the top (

-face), as the bottom face is blocked by the acyloxonium ring. -

Result: Exclusive formation of the

-nucleoside .

Visualization: Reaction Workflow

The following diagram illustrates the conversion of

Figure 1: Mechanistic pathway of the Vorbrüggen coupling. The C2-acetate group directs the incoming base to the

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

-

Guthrie, R. D., & Smith, A. (1968).[4] "The synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose." Chemistry & Industry, 547-548.[4][5]

-

Niedballa, U., & Vorbrüggen, H. (1974). "A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides." Journal of Organic Chemistry, 39(25), 3654–3660.

-

PubChem. (n.d.).[6] "1,2,3,5-Tetraacetyl-beta-D-ribofuranose Compound Summary." National Library of Medicine.

Sources

- 1. usbio.net [usbio.net]

- 2. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 5. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 6. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | C13H18O9 | CID 83064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Mastering Nucleoside Synthesis: A Detailed Guide to the Vorbrüggen Coupling with Tetraacetylribofuranose

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the realm of nucleoside analogues for therapeutic development, the Vorbrüggen coupling stands as a cornerstone reaction. Its robustness and stereoselectivity have made it a favored method for the crucial N-glycosylation step, forging the bond between a heterocyclic base and a sugar moiety. This application note provides an in-depth, field-proven guide to performing the Vorbrüggen coupling reaction using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a common derivative of tetraacetylribofuranose, offering not just a protocol, but a comprehensive understanding of the underlying principles for successful and reproducible synthesis.

The Strategic Heart of the Vorbrüggen Reaction: Mechanism and Rationale

The success of the Vorbrüggen coupling hinges on the astute activation of both the nucleobase and the glycosyl donor. The reaction is a prime example of a silyl-Hilbert-Johnson reaction, which employs a silylated heterocyclic base and an electrophilic sugar derivative in the presence of a Lewis acid.[1]

The Critical Role of Silylation: Nucleobases, particularly pyrimidines and purines, are often poorly soluble in the aprotic organic solvents ideal for this reaction. More importantly, their inherent nucleophilicity can be ambiguous, with multiple potential sites for glycosylation. Silylation, typically with reagents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), serves a dual purpose. It enhances the solubility of the nucleobase in organic solvents and, crucially, increases its nucleophilicity at the desired nitrogen atom for glycosylation.[2] The silylation process renders the nucleobase more reactive and directs the glycosylation to the appropriate position.

Activation of the Glycosyl Donor: The glycosyl donor, in this case, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is activated by a Lewis acid, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2] The Lewis acid facilitates the departure of the anomeric acetyl group, leading to the formation of a key intermediate, a resonance-stabilized oxocarbenium ion. The presence of the neighboring benzoyl group at the C2' position of the ribose is paramount for stereocontrol. It participates in the reaction by forming a cyclic acyloxonium ion intermediate. This intermediate sterically hinders the α-face of the ribose ring, compelling the nucleophilic attack of the silylated base to occur from the β-face. This neighboring group participation is the cornerstone of the high β-selectivity observed in the Vorbrüggen reaction.[1]

Experimental Protocol: A Step-by-Step Guide to Success

This protocol details the synthesis of a protected uridine derivative as a representative example. The principles can be adapted for other pyrimidine and purine bases with appropriate modifications to the reaction conditions.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Typical Grade |

| Uracil | C₄H₄N₂O₂ | 112.09 | ≥99% |

| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | C₃₂H₂₈O₁₀ | 572.56 | ≥98% |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | C₈H₂₁NOSi₂ | 203.43 | ≥95% |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | C₄H₉F₃O₃SSi | 222.26 | ≥98% |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Aqueous |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade |

Workflow Diagram

Sources

Application Note: A Detailed Protocol for the Synthesis of a Key Capecitabine Intermediate via Vorbrüggen Glycosylation

Abstract

Capecitabine is an orally administered chemotherapeutic agent widely used in the treatment of metastatic breast and colorectal cancers. Its synthesis relies on the efficient formation of a nucleoside bond between a 5-fluorocytosine moiety and a 5'-deoxyribose sugar. This application note provides a detailed, research-grade protocol for the synthesis of the crucial intermediate, 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, starting from 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. The methodology is centered around the robust and widely adopted Vorbrüggen glycosylation reaction, a cornerstone of modern nucleoside synthesis.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction and Synthetic Strategy

Capecitabine functions as a prodrug, which is enzymatically converted in the body to the active anticancer agent, 5-fluorouracil (5-FU). This targeted delivery mechanism enhances efficacy while potentially reducing systemic toxicity. The core of the capecitabine molecule is a nucleoside structure, and its synthesis is a key challenge in pharmaceutical manufacturing.

The strategy detailed herein employs the silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation.[1][2][3] This method is renowned for its mild conditions and high stereoselectivity in forming the desired β-anomer of the nucleoside.[1][4] The overall process involves three primary stages:

-

Activation of the Nucleobase: The nucleobase, 5-fluorocytosine, is rendered more nucleophilic and soluble in organic solvents through persilylation.

-

Lewis Acid-Mediated Glycosylation: The silylated 5-fluorocytosine is coupled with an acetyl-protected 5-deoxyribose derivative in the presence of a Lewis acid catalyst.

-

Purification: The resulting acetylated intermediate is isolated and purified, ready for subsequent steps in the total synthesis of capecitabine.

This approach avoids the use of harsh reagents and the insolubility issues associated with older methods, such as those using metal salts of the heterocyclic bases.[1]

Overall Synthetic Workflow

The diagram below outlines the major transformations in the synthesis of the target intermediate.

Sources

Application Note: One-Pot Synthesis of Purine Nucleosides via Vorbrüggen Glycosylation

Executive Summary

The synthesis of purine nucleosides is a cornerstone of antiviral and antineoplastic drug development. While traditional fusion methods often yield intractable mixtures, the silyl-Hilbert-Johnson reaction—optimized by Vorbrüggen—remains the gold standard for stereoselective glycosylation.

This Application Note details a robust one-pot protocol for coupling purine bases with 1,2,3,5-tetra-O-acetyl-

Key Advantages:

-

Stereocontrol: Exclusive formation of

-anomers via neighboring group participation (NGP). -

Regiocontrol: Thermodynamic control strategies to favor N9 over N7 isomers.

-

Efficiency: Single reaction vessel processing reduces hydrolysis risks and solvent waste.

Mechanistic Principles & Causality

To successfully execute this protocol, one must understand the competition between kinetic and thermodynamic pathways. Purine glycosylation is not merely a substitution reaction; it is a dynamic equilibrium.

The Regioselectivity Challenge (N7 vs. N9)

Unlike pyrimidines, purines possess two nucleophilic nitrogens (N7 and N9).

-

Kinetic Product (N7): The N7 position is often more nucleophilic (less sterically hindered) and attacks the sugar first.

-

Thermodynamic Product (N9): The N9-glycosyl isomer is thermodynamically more stable.[1]

-

The Solution: High temperature and extended reaction times allow the kinetically formed N7-isomer to dissociate and rearrange to the desired N9-isomer.

The Stereoselectivity Mechanism ( -Anomer)

The use of 1,2,3,5-tetra-O-acetyl-

Diagram 1: Mechanistic Pathway & Regioselective Rearrangement

Caption: The 2-acetoxy group ensures

Strategic Planning: Critical Variables

Before beginning, review these parameters to customize the protocol for your specific purine substrate.

| Parameter | Recommendation | Rationale |

| Solvent | Acetonitrile (MeCN) | Polar enough to dissolve silylated bases; promotes acyloxonium formation. Note: Must be anhydrous (<50 ppm H₂O). |

| Alt. Solvent | 1,2-Dichloroethane (DCE) | Use if the purine is insoluble in MeCN or if MeCN competes as a nucleophile (forming N-acetrilium species). |

| Silylating Agent | BSA | |

| Catalyst | TMSOTf | Strong Lewis acid.[2] Required in slight excess (1.1–1.5 eq) to activate the sugar and scavenge any residual silylating byproducts. |

| Temperature | 80°C (Reflux) | Essential for Purines. Room temperature often yields N7/N9 mixtures.[2] Heat drives the thermodynamic rearrangement to N9.[1] |

| Stoichiometry | Base:Sugar (1 : 1.1) | A slight excess of sugar ensures complete consumption of the valuable nucleobase. |

Detailed Protocol: One-Pot Silylation-Glycosylation

Scale: Standardized for 1.0 mmol of Purine Base. Pre-requisites: All glassware must be oven-dried. Syringes must be purged with Argon.

Materials

-

Purine Base (e.g.,

-Benzoyladenine, 2,6-Dichloropurine) -

1,2,3,5-Tetra-O-acetyl-

-D-ribofuranose[1] -

BSA (Reagent Grade, >95%)

-

TMSOTf (Store under inert gas)

-

Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology

Phase 1: In Situ Silylation

-

Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Argon for 5 minutes.

-

Suspension: Add Purine Base (1.0 mmol) and Anhydrous MeCN (5.0 mL) . The base will likely remain as a suspension.

-

Activation: Add BSA (2.5 - 3.0 mmol) dropwise via syringe.

-

Note: 2 equivalents are theoretically needed for bases like Adenine (N9 and N6 positions), but an excess ensures dry conditions and complete silylation.

-

-

Clarification: Heat the mixture to 60°C for 15–30 minutes until a clear, homogeneous solution is obtained. This indicates successful formation of the silylated base.

-

Checkpoint: If the solution does not clear, add more BSA or switch solvent to DCE.

-

Phase 2: Glycosylation (The Coupling)

-

Cooling: Cool the solution to 0°C (ice bath) or Room Temperature.

-

Why? Adding Lewis acid to a hot silylated mixture can cause rapid, uncontrolled decomposition.

-

-

Sugar Addition: Add

-D-ribofuranose tetraacetate (1.1 mmol) . It can be added as a solid (quickly) or dissolved in minimal MeCN. -

Catalysis: Add TMSOTf (1.2 - 1.5 mmol) dropwise.

-

Observation: The solution may darken slightly.

-

-

Thermodynamic Drive: Remove the ice bath and heat the reaction to 80°C (Reflux) .

-

Monitoring: Monitor by TLC (or LC-MS) every hour.

-

Target: Disappearance of the sugar donor and the N7-isomer (often lower R_f than N9).

-

Time: Typically 2–6 hours. Difficult bases (e.g., Guanine derivatives) may require overnight heating.

-

Phase 3: Quenching & Isolation

-

Quench: Cool to RT. Dilute with Ethyl Acetate (20 mL) and pour into saturated NaHCO₃ (aq) .

-

Caution: CO₂ evolution will occur.

-

-

Extraction: Wash the organic layer with NaHCO₃ (2x) and Brine (1x).

-

Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (MeOH/DCM gradient). The N9-isomer is usually the major, less polar product.

Diagram 2: Experimental Workflow

Caption: Operational sequence for the one-pot synthesis. Heating at step 5 is crucial for regioselectivity.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Unreacted Base | Incomplete silylation | Increase BSA equivalents (up to 4 eq) or increase silylation time/temp before adding sugar. |

| N7 Isomer Persists | Kinetic trap | Increase reaction time at reflux (80°C). Do not stop the reaction early. |

| Emulsion during Workup | Silyl byproducts | Add solid NaHCO₃ to the organic phase before aqueous wash, or use a Citric Acid wash first to break silyl emulsions. |

| Side Product (Solvent Adduct) | MeCN nucleophilicity | If a byproduct with Mass M+41 is observed, the solvent (MeCN) is reacting. Switch solvent to 1,2-Dichloroethane (DCE) or Toluene [5]. |

References

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The foundational text for silyl-Hilbert-Johnson chemistry).

-

Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link

-

Hockova, D., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride.[3] Journal of Organic Chemistry, 86(19), 13265–13275.[3] (Detailed study on N7 vs N9 selectivity). Link

-

McLaughlin, L. W., et al. (2004). The Synthesis of [(

-D-Ribofuranosyloxy)methyl]nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 23(4), 655–669.[4] (Discusses TMSOTf selectivity). Link -

Hulpia, F., et al. (2018). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine... using Vorbrüggen conditions. Frontiers in Chemistry, 6, 212. (Highlights the risk of Acetonitrile side-reactions). Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis of [([beta-D-ribofuranosyloxy)methyl]nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Enzymatic Deacetylation of Tetraacetylribofuranose for Triacetate Production

Introduction: The Strategic Advantage of Enzymatic Deacetylation in Nucleoside Analog Synthesis

The regioselective deacetylation of per-O-acetylated sugars is a cornerstone of synthetic carbohydrate chemistry, particularly in the assembly of nucleoside analogs, which are pivotal in antiviral and anticancer drug development. The selective production of 1,2,3-tri-O-acetyl-β-D-ribofuranose from its tetra-acetylated precursor is a critical step, as the free 5'-hydroxyl group serves as a key handle for subsequent chemical modifications. Traditional chemical methods for achieving this transformation often suffer from a lack of selectivity, leading to complex product mixtures and necessitating arduous purification protocols.

Enzymatic catalysis, leveraging the inherent specificity of enzymes like lipases, offers a compelling alternative. These biocatalysts can operate under mild conditions, minimizing the risk of side reactions and often exhibiting remarkable chemo- and regioselectivity. This application note provides a comprehensive guide to the enzymatic deacetylation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose to yield 1,2,3-tri-O-acetyl-β-D-ribofuranose, with a focus on the use of Candida rugosa lipase.

Core Principle: The Regioselectivity of Lipase-Catalyzed Hydrolysis

Lipases (EC 3.1.1.3) are hydrolases that, in their natural context, catalyze the hydrolysis of triglycerides. In synthetic organic chemistry, their utility is expanded to a wide range of esterification and hydrolysis reactions. The regioselectivity observed in the deacetylation of peracetylated sugars is attributed to the steric and electronic environment of the acetyl groups. Primary acetates, such as the one at the C-5 position of tetraacetylribofuranose, are generally more accessible to the enzyme's active site and thus more readily hydrolyzed compared to the more sterically hindered secondary acetates at the C-2 and C-3 positions.[1][2][3]

The enzyme Candida rugosa lipase (CRL) has been demonstrated to be particularly effective in selectively hydrolyzing the 5-O-acetyl group of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, yielding the desired triacetate in good yields.[1][3][4] This selective deacetylation provides a convenient, one-step preparation of the valuable 1,2,3-tri-O-acetyl-β-D-ribofuranose intermediate.[1]

Figure 1: Enzymatic deacetylation of tetraacetylribofuranose by Candida rugosa lipase.

Materials and Methods

Materials

-

1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (Substrate)

-

Candida rugosa lipase (CRL), Sigma-Aldrich or equivalent

-

Phosphate buffer (0.1 M, pH 7.0)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F254)

Equipment

-

Magnetic stirrer with heating plate

-

Reaction vessel (e.g., round-bottom flask)

-

pH meter

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC developing chamber

-

UV lamp for TLC visualization

Experimental Protocols

Protocol 1: Enzymatic Deacetylation of Tetraacetylribofuranose

This protocol outlines the preparative scale synthesis of 1,2,3-tri-O-acetyl-β-D-ribofuranose using Candida rugosa lipase.

1. Substrate Preparation:

-

Dissolve 1.0 g of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in 10 mL of a 9:1 solution of 0.1 M phosphate buffer (pH 7.0) and N,N-dimethylformamide (DMF). The DMF is added to aid in the solubilization of the substrate.

2. Enzymatic Reaction:

-

To the substrate solution, add 200 mg of Candida rugosa lipase.

-

Stir the reaction mixture at room temperature (approximately 25°C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product, triacetylribofuranose, will have a lower Rf value than the starting tetraacetylribofuranose.

3. Reaction Work-up and Product Isolation:

-

Upon completion of the reaction (as determined by TLC, typically after 24-48 hours), filter the reaction mixture to remove the enzyme.

-

Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to remove acetic acid, and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1,2,3-tri-O-acetyl-β-D-ribofuranose as a colorless oil or white solid.

Figure 2: A step-by-step workflow for the enzymatic synthesis and purification of triacetylribofuranose.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the enzymatic deacetylation protocol.

| Parameter | Value/Observation | Rationale |

| Enzyme | Candida rugosa lipase | Demonstrates high regioselectivity for the 5-O-acetyl group.[1][3] |

| Substrate | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | Starting material for the synthesis. |

| Solvent System | 9:1 Phosphate buffer (pH 7.0) : DMF | The aqueous buffer is essential for enzyme activity, while DMF aids in substrate solubility.[4] |

| Temperature | Room Temperature (~25°C) | Mild conditions prevent non-specific hydrolysis and enzyme denaturation. |

| Reaction Time | 24-48 hours | Dependent on enzyme activity and substrate concentration. Monitor by TLC. |

| Expected Yield | ~50% or higher | Reported yields can vary, but this enzymatic method is known to be efficient.[3] |

| Product | 1,2,3-Tri-O-acetyl-β-D-ribofuranose | The desired product with a free 5'-hydroxyl group. |

Troubleshooting and Field-Proven Insights

-

Low Conversion: If the reaction stalls or shows low conversion, consider adding a fresh portion of the enzyme. The activity of lipases can vary between batches.

-

Poor Substrate Solubility: If the substrate does not fully dissolve, a slight increase in the proportion of DMF may be necessary. However, excessive organic solvent can denature the enzyme.

-

Formation of Byproducts: The formation of di- and mono-acetylated products indicates over-reaction. It is crucial to monitor the reaction closely by TLC and stop it once the starting material is consumed and the desired triacetate is the major product.

-

Emulsion during Extraction: If an emulsion forms during the work-up, adding more brine and gentle swirling can help to break it.

-

Enzyme Immobilization: For large-scale synthesis and enzyme recycling, consider immobilizing the lipase on a solid support.[2][3] This simplifies the work-up procedure as the enzyme can be easily filtered off and potentially reused.

Conclusion

The enzymatic deacetylation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose using Candida rugosa lipase offers a highly efficient and regioselective method for the production of 1,2,3-tri-O-acetyl-β-D-ribofuranose. This biocatalytic approach avoids the use of harsh chemical reagents and simplifies the purification process, making it an attractive strategy for the synthesis of key intermediates in drug discovery and development. The protocols and insights provided in this application note are designed to enable researchers to successfully implement this valuable synthetic transformation.

References

- A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose.

- A convenient preparation of 1,2,3-tri-O-acetyl-β-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose.

- Regioselectivity of Lipase-Catalysed Deacetylation of Methyl 2,3,5-tri-OAcetyl-α, β-D-Furanosides in Ionic Liquid. Bentham Science.

- Regioselective Enzymatic Hydrolysis of Acetylated Pyranoses and Pyranosides Using Immobilised Lipases. An Easy Chemoenzymatic Synthesis of Alpha- And beta-D-glucopyranose Acetates Bearing a Free Secondary C-4 Hydroxyl Group. PubMed.

- Regio-selective deprotection of peracetylated sugars via lipase hydrolysis.

Sources

- 1. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilised lipases. An easy chemoenzymatic synthesis of alpha- and beta-D-glucopyranose acetates bearing a free secondary C-4 hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

troubleshooting low yields in tetraacetylribofuranose glycosylation reactions

Topic: Troubleshooting Low Yields in Vorbrüggen Coupling & Related Glycosylations Status: Active Ticket Operator: Senior Application Scientist[1]

Introduction: The "Black Art" of Nucleoside Synthesis

Welcome to the technical support center for nucleoside chemistry. You are likely here because your reaction of 1,2,3,5-tetra-O-acetyl-

In the pharmaceutical industry, the Vorbrüggen coupling (silylated base + Lewis acid) is the gold standard. However, it is notoriously sensitive.[1] A yield drop from 85% to 15% is rarely random; it is a specific chemical failure in one of three phases: Activation , Silylation , or Rearrangement .

This guide abandons generic advice ("check purity") for mechanistic root-cause analysis. We will treat your reaction flask as a patient in triage.

Part 1: Emergency Triage (Visual Diagnostics)

Before analyzing spectra, look at your reaction mixture.[1] The physical appearance is your first data point.[1]

| Symptom | Diagnosis | Immediate Action |

| Dark/Black Solution ("Black Soup") | Uncontrolled Acidolysis. The Lewis acid (TMSOTf/SnCl₄) hydrolyzed to generate free triflic acid (TfOH) or HCl, charring the sugar. | Check solvent water content (<50 ppm required).[1] Reduce Lewis Acid equivalents.[1] |

| Cloudy/Precipitate (Post-Silylation) | Incomplete Silylation. The nucleobase is not fully silylated and is insoluble/inert. | STOP. Do not add the sugar. Add more BSA/HMDS and heat until crystal clear. |

| No Reaction (TLC shows SM) | Catalyst Poisoning. Basic impurities (amines, pyridine) in the drying process neutralized the Lewis Acid. | Add 10-20% excess Lewis Acid.[1] Ensure base was not dried from pyridine.[1] |